N-(3,4-dimethoxybenzyl)-4-methyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with 4-methylbenzoic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 2-aminopyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial applications
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound shares structural similarities but differs in its substituents and specific applications.
N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Another related compound with distinct chemical properties and uses.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H22N2O3/c1-16-7-10-18(11-8-16)22(25)24(21-6-4-5-13-23-21)15-17-9-12-19(26-2)20(14-17)27-3/h4-14H,15H2,1-3H3 |
InChI Key |
KNMIVFVSKXUFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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